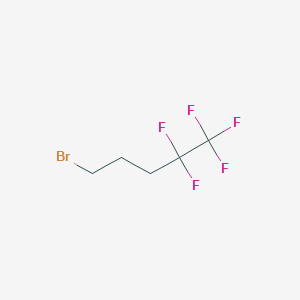
5-Bromo-1,1,1,2,2-pentafluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,1,1,2,2-pentafluoropentane is an organic compound with the CAS Number: 1383437-60-2 . It has a molecular weight of 241 . The compound is a solid at room temperature and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 .Wissenschaftliche Forschungsanwendungen
Intramolecular Cyclization and Synthesis
Research has shown that derivatives of bromoacetylenic alcohol, which may share structural similarities with "5-Bromo-1,1,1,2,2-pentafluoropentane," can undergo intramolecular cyclization under mildly basic conditions. This process is significant for the synthesis of cyclic compounds, offering pathways for creating complex organic structures from simpler precursors (Grandjean, Pale, & Chuche, 1992).
Isotopic Analysis
The use of bromine pentafluoride, which is related to the compound , has been developed as a reagent for the quantitative liberation of oxygen from oxides and silicates for isotopic analysis. This method provides consistent and better oxygen yields compared to other techniques, which is critical for accurate isotopic composition analysis in geosciences (Clayton & Mayeda, 1963).
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines
The synthetic potential of bromo and trifluoromethyl-containing compounds has been leveraged for the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, demonstrating high chemo- and regioselectivity. This showcases the role of such compounds in facilitating the synthesis of complex organic molecules with potential pharmaceutical applications (Mittersteiner et al., 2019).
Electrosynthesis Applications
Studies on the electrochemical reduction of dihalopentanes, which could include analogs of "this compound," have demonstrated the formation of cyclopentane and other products via intramolecular cyclization. This insight into electrosynthesis offers potential routes for the environmentally friendly production of cyclic compounds (Pritts & Peters, 1994).
Reactions with Main Group Elements
Research into the reactions of bromobis(pentafluorophenyl)thallium(III) with main group elements, although not directly involving "this compound," provides insight into the reactivity of bromo- and pentafluorophenyl-containing compounds with a wide range of elements. This has implications for the synthesis of pentafluorophenyl derivatives of these elements, which are of interest in both materials science and organometallic chemistry (Deacon & Parrott, 1970).
Safety and Hazards
Wirkmechanismus
Target of Action
It is commonly used as a fluorinating reagent in organic synthesis , suggesting that its targets could be various organic compounds that undergo fluorination.
Mode of Action
5-Bromo-1,1,1,2,2-pentafluoropentane acts as a fluorinating reagent . It interacts with its targets by replacing their hydrogen atoms with fluorine, thereby altering their chemical properties . The exact mode of action can vary depending on the specific target compound and reaction conditions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target compounds it modifies. By introducing fluorine atoms into these compounds, it could significantly alter their chemical properties and, consequently, their biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species could potentially interfere with its fluorinating activity. Additionally, factors such as temperature and pH could affect its stability and reactivity .
Eigenschaften
IUPAC Name |
5-bromo-1,1,1,2,2-pentafluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJIMUCRCZUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)
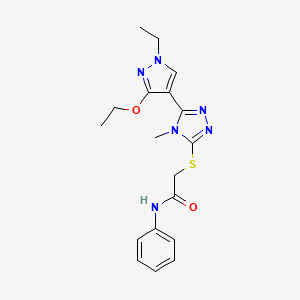
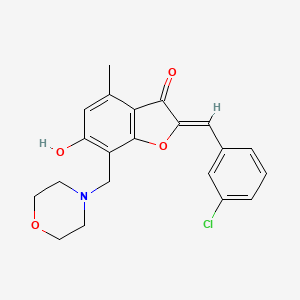
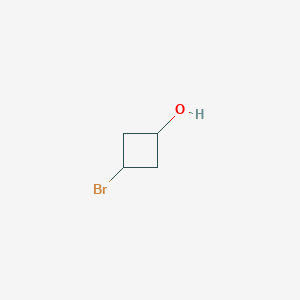
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)
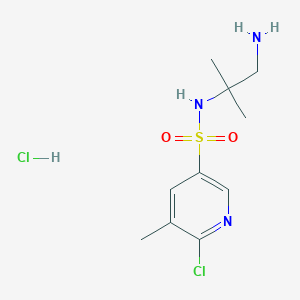
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)
![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)
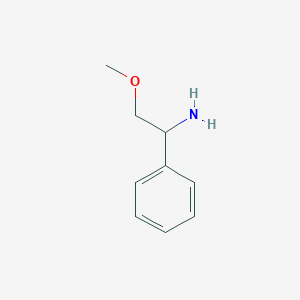
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)
